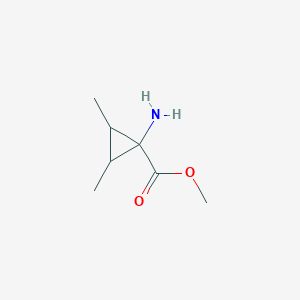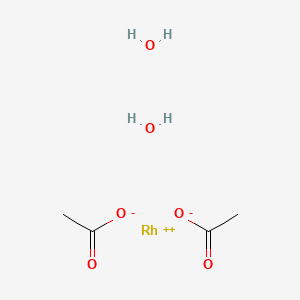
Rhodium(II) acetate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(II) acetate dihydrate is a coordination compound with the formula Rh₂(CH₃CO₂)₄·2H₂O. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water. It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dihydrate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the desired compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Rhodium(II) acetate dihydrate undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols.
Reduction: It can facilitate hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates or ligands
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Hydrogen gas is commonly used in hydrogenation reactions.
Substitution: Carboxylic acids or other ligands are used to replace the acetate groups
Major Products:
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Produces alkanes from alkenes or alkynes.
Substitution: Produces new rhodium complexes with different ligands
科学的研究の応用
Rhodium(II) acetate dihydrate has a wide range of applications in scientific research:
作用機序
Rhodium(II) acetate dihydrate exerts its effects primarily through its ability to form stable complexes with various ligands. The compound’s rhodium centers can coordinate with different substrates, facilitating a range of catalytic reactions. The molecular targets and pathways involved include the formation of carbenoid intermediates, which are crucial in cyclopropanation and other organic transformations .
類似化合物との比較
- Copper(II) acetate
- Chromium(II) acetate
Comparison:
- Copper(II) acetate: Similar in structure but less reactive in differentiating ribonucleosides and deoxynucleosides.
- Chromium(II) acetate: Also similar in structure but has different catalytic properties and reactivity .
Rhodium(II) acetate dihydrate stands out due to its higher reactivity and versatility in various catalytic processes, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C4H10O6Rh |
|---|---|
分子量 |
257.02 g/mol |
IUPAC名 |
rhodium(2+);diacetate;dihydrate |
InChI |
InChI=1S/2C2H4O2.2H2O.Rh/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 |
InChIキー |
DPQSFPWSRVODTR-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
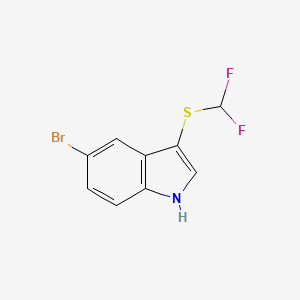
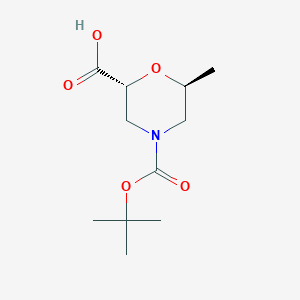
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
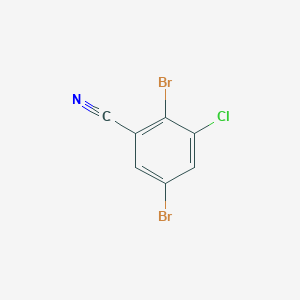
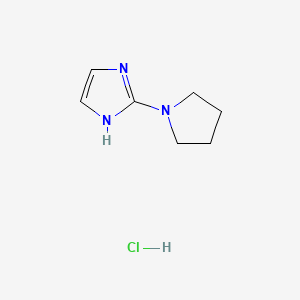
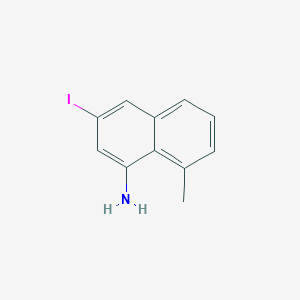
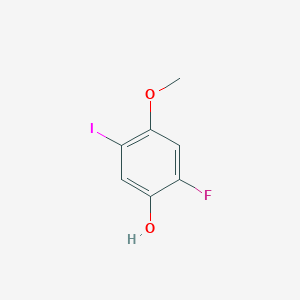

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
